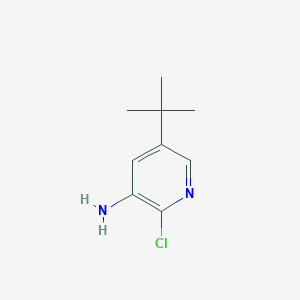

5-叔丁基-2-氯吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolyl and pyridyl derivatives often involves multi-step sequences, starting from basic heterocyclic scaffolds. For example, N-(pyrrol-2-yl)amines and their reduced forms can be synthesized through solvent-free condensation and reduction starting from aminopyrroles, highlighting efficient access to nitrogen-containing heterocycles (Macías et al., 2018). Such methodologies could be adapted for the synthesis of 5-Tert-butyl-2-chloropyridin-3-amine, suggesting a potential route through analogous condensation and reduction steps.

Molecular Structure Analysis

The molecular structure of closely related compounds, as determined through X-ray crystallography, often reveals intricate details about bond lengths, angles, and overall molecular geometry. For instance, the study of reduced pyrrolyl derivatives showed changes in crystal symmetry and molecular conformation upon reduction, which were stabilized by hydrogen bonds and C-H...Cl interactions (Macías et al., 2018). Such analyses are crucial for understanding the structural basis of the chemical behavior of 5-Tert-butyl-2-chloropyridin-3-amine.

Chemical Reactions and Properties

The reactivity of 5-Tert-butyl-2-chloropyridin-3-amine can be inferred from similar compounds, which participate in various chemical reactions. For example, the reaction of (arylimino)cyanomethyl alkylamino disulfides with cyclic amines to form novel disulfides indicates the potential for 5-Tert-butyl-2-chloropyridin-3-amine to engage in nucleophilic substitution reactions and form stable products under certain conditions (Lee & Kim, 1993).

Physical Properties Analysis

The physical properties of compounds similar to 5-Tert-butyl-2-chloropyridin-3-amine, such as solubility, melting point, and crystal structure, are often determined using a combination of spectroscopic and crystallographic methods. The characterization of Schiff base compounds and their crystal structures provides insights into the physical properties that can be expected for 5-Tert-butyl-2-chloropyridin-3-amine (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties of 5-Tert-butyl-2-chloropyridin-3-amine, such as reactivity, stability, and functional group transformations, can be deduced from studies on similar compounds. For instance, the synthesis and reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with primary and secondary alkylamines provide valuable information on the chemical behavior and potential reactivity of chlorinated pyridinamines (Lee & Kim, 1993).

科学研究应用

合成复杂化合物

5-叔丁基-2-氯吡啶-3-胺参与各种合成过程。例如,它用于一锅式串联钯催化胺化和分子内酰胺化过程。该方法允许从商业可获得的材料制备复杂化合物,如3-芳基化的1,3-二氢-2H-咪唑[4,5-b]吡啶-2-酮,收率在49%至90%之间(Scott, 2006)。

氨基酸和肽的制备

5-叔丁基-2-氯吡啶-3-胺在N-叔丁基二取代吡咯烷的合成中发挥作用。该过程涉及腈负离子环化策略,导致合成复杂的氨基酸和肽,如(3S,4R)-1-叔丁基-4-(2,4-二氟苯基)吡咯烷-3-羧酸,总产率为71%(Chung et al., 2005)。

有机合成中保护基的开发

该化合物在有机合成中开发保护基方面也很重要。例如,叔丁基基团在吡唑保护中起着关键作用,增强了合成过程的安全性和效率。这些基团促进了单步制备,并改善了废物处理和胺化过程(Pollock & Cole, 2014)。

催化和化学反应

5-叔丁基-2-氯吡啶-3-胺用于由钯-Xantphos复合物催化的多卤代吡啶的选择性胺化。这导致高产率产品,如5-氨基-2-氯吡啶,展示出优异的化学选择性(Ji, Li & Bunnelle, 2003)。

发光化合物的合成

该化合物参与合成发光材料。例如,LnIIIL配合物,其中Ln代表各种镧系金属离子,使用5-叔丁基-2-氯吡啶-3-胺衍生物合成。这些配合物表现出显著的光致发光性能,在各种应用中很有用(Wong et al., 2004)。

属性

IUPAC Name |

5-tert-butyl-2-chloropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,3)6-4-7(11)8(10)12-5-6/h4-5H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZSYDSEGNHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(N=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-chloropyridin-3-amine | |

CAS RN |

1211535-38-4 |

Source

|

| Record name | 5-tert-butyl-2-chloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)

![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)

![Methyl 1'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B2490790.png)

![N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2490791.png)

![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)

![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)